molecular formula C7H9N3O2 B1489386 4-(Ethylamino)pyrimidine-5-carboxylic acid CAS No. 1541314-17-3

4-(Ethylamino)pyrimidine-5-carboxylic acid

Cat. No. B1489386
M. Wt: 167.17 g/mol
InChI Key: LURGVXZJNYBDOR-UHFFFAOYSA-N
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Description

“4-(Ethylamino)pyrimidine-5-carboxylic acid” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .


Molecular Structure Analysis

The molecular formula of “4-(Ethylamino)pyrimidine-5-carboxylic acid” is C7H9N3O2 . The molecular weight is 167.17 g/mol .


Chemical Reactions Analysis

Pyrimidines exhibit a range of chemical reactions. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables the synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .

Scientific Research Applications

Synthesis of Novel Compounds

4-(Ethylamino)pyrimidine-5-carboxylic acid derivatives have been synthesized and utilized in the formation of various novel compounds. For instance, Bakhite, Al‐Sehemi, and Yamada (2005) synthesized pyridothienopyrimidines, pyridothienopyrimidobenzimidazoles, and related fused polyheterocyclic systems using 3-amino-2-benzimidazolylthieno[2,3-b]pyridine-5-carboxylate and similar compounds as synthons (Bakhite, Al‐Sehemi, & Yamada, 2005).

Heterocyclic Studies and Synthesis

In the field of heterocyclic chemistry, 4-(Ethylamino)pyrimidine-5-carboxylic acid derivatives have been used to study and synthesize various heterocyclic compounds. Clark and Hitiris (1984) explored the conversion of 5-aminothieno[2,3-d]pyrimidine-6-carboxamides into thieno[2,3-d:4,5-d′]dipyrimidines using different reagents (Clark & Hitiris, 1984).

Incorporation into DNA

Ethylamino)pyrimidine-5-carboxylic acid derivatives have also been incorporated into DNA. Cadena-Amaro and Pochet (2005) demonstrated the conversion of 4-carboxylic acid into ethyl ester for the preparation of a phosphoramidite derivative suitable for chemical incorporation of modified nucleobase into DNA (Cadena-Amaro & Pochet, 2005).

Co-crystal Formation

Research has also been conducted in the formation of co-crystals using 4-(Ethylamino)pyrimidine-5-carboxylic acid derivatives. Rajam et al. (2018) prepared and characterized co-crystals of 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids, exploring hydrogen bonding and crystal structures (Rajam et al., 2018).

Medicinal Chemistry and Drug Synthesis

In the medicinal chemistry field, these derivatives have been synthesized and evaluated for their potential as pharmaceutical compounds. For instance, Shanmugasundaram et al. (2011) synthesized pyrido(2,3-d)pyrimidine-carboxylate derivatives and screened them for antibacterial, antifungal, and antitumor activity (Shanmugasundaram et al., 2011).

properties

IUPAC Name

4-(ethylamino)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-9-6-5(7(11)12)3-8-4-10-6/h3-4H,2H2,1H3,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURGVXZJNYBDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethylamino)pyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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